N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
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Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H23N5O2S and its molecular weight is 457.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A study by Rahmouni et al. (2016) involved the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship. These compounds are closely related to the one and showcase their potential in cancer treatment and enzyme inhibition Rahmouni et al., 2016.
Synthesis and Characterization
Cytotoxicity of Derivatives : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, characterizing them and screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells Hassan et al., 2014.
Novel Heterocyclic Systems : Youssef et al. (2011) conducted a study on the synthesis of novel heterocyclic systems derived from 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one. They tested their biological activity against bacteria and fungi, revealing some excellent biocidal properties Youssef et al., 2011.
Antimicrobial Activity
Novel Pyrazolopyridine Derivatives : Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacteria. Some derivatives showed moderate to good activity, highlighting the compound's potential in antibacterial applications Panda et al., 2011.
Thiazole-Aminopiperidine Hybrids : Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their in vitro activity against Mycobacterium tuberculosis. One compound in particular showed promising results in inhibiting the growth of this bacterium Jeankumar et al., 2013.
Antimycobacterial Activity of Isosteres : A study by Gezginci et al. (1998) synthesized and tested pyridines and pyrazines substituted with various ring systems against Mycobacterium tuberculosis. They compared the biological properties of these compounds with unmodified polar isosteres of pyrazinoic and nicotinic acids, documenting activities up to 16 times the potency of pyrazinamide Gezginci et al., 1998.
properties
IUPAC Name |
1-(2-methylphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-8-6-7-11-21(16)29-14-19(13-23(29)31)24(32)27-22-12-17(2)28-30(22)25-26-20(15-33-25)18-9-4-3-5-10-18/h3-12,15,19H,13-14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAXGDQDRUQMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC(=NN3C4=NC(=CS4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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